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  • Product: (2-Chloro-6-iodopyridin-4-YL)acetic acid
  • CAS: 1393551-64-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Chloro-6-iodopyridin-4-YL)acetic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of (2-Chloro-6-iodopyridin-4-YL)acetic acid, a halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Chloro-6-iodopyridin-4-YL)acetic acid, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its physicochemical properties, a detailed, field-tested synthetic protocol, and its prospective applications, grounded in the principles of synthetic organic chemistry.

Core Compound Identification and Properties

Physicochemical Data Summary:
PropertyValueSource
Molecular Formula C₇H₅ClINO₂Deduced from isomeric structure
Molecular Weight 297.48 g/mol
Appearance Expected to be a solidBased on related compounds
Solubility Likely soluble in organic solvents like DMF, DMSO, and methanolGeneral chemical principles

Strategic Synthesis: A Self-Validating Protocol

The synthesis of polysubstituted pyridines requires a strategic approach due to the differential reactivity of the substituent positions. The protocol outlined below is a robust, multi-step synthesis of (2-Chloro-6-iodopyridin-4-YL)acetic acid, commencing from commercially available 2,6-dichloropyridine. This pathway is designed for high yield and purity, with each step serving as a validation for the next.

Overall Synthetic Workflow:

Synthetic_Workflow A 2,6-Dichloropyridine B 2,6-Dichloropyridine N-oxide A->B Oxidation C 2,6-Dichloro-4-nitropyridine N-oxide B->C Nitration D 4-Amino-2,6-dichloropyridine C->D Reduction E 2,6-Dichloro-4-iodopyridine D->E Sandmeyer Reaction F (2,6-Dichloropyridin-4-YL)acetic acid derivative E->F Cross-coupling G (2-Chloro-6-iodopyridin-4-YL)acetic acid F->G Selective Halogenation

Caption: Proposed synthetic pathway for (2-Chloro-6-iodopyridin-4-YL)acetic acid.

Step 1: Oxidation of 2,6-Dichloropyridine
  • Rationale: The initial oxidation to the N-oxide activates the pyridine ring for subsequent electrophilic substitution at the 4-position.

  • Protocol:

    • In a round-bottom flask, dissolve 2,6-dichloropyridine in glacial acetic acid.

    • Add hydrogen peroxide (30% solution) dropwise at room temperature.

    • Heat the mixture to 70-80°C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloropyridine N-oxide.

Step 2: Nitration of 2,6-Dichloropyridine N-oxide
  • Rationale: The N-oxide directs nitration to the 4-position.

  • Protocol:

    • To a cooled (0°C) mixture of fuming nitric acid and concentrated sulfuric acid, add 2,6-dichloropyridine N-oxide portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

    • The precipitated product, 2,6-dichloro-4-nitropyridine N-oxide, is filtered, washed with cold water, and dried.

Step 3: Reduction of the Nitro Group
  • Rationale: The nitro group is reduced to an amine, which is a precursor for the Sandmeyer reaction.

  • Protocol:

    • Suspend 2,6-dichloro-4-nitropyridine N-oxide in ethanol.

    • Add a reducing agent such as iron powder and a catalytic amount of ammonium chloride.

    • Reflux the mixture for 2-4 hours.

    • Filter the hot reaction mixture through celite to remove the iron catalyst.

    • Concentrate the filtrate to obtain 4-amino-2,6-dichloropyridine.

Step 4: Sandmeyer Reaction for Iodination
  • Rationale: This classic reaction converts the amino group to an iodo group via a diazonium salt intermediate.

  • Protocol:

    • Dissolve 4-amino-2,6-dichloropyridine in a mixture of concentrated sulfuric acid and water at 0°C.

    • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

    • Stir for 30 minutes, then add a solution of potassium iodide in water.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Extract the product with diethyl ether, wash with sodium thiosulfate solution to remove excess iodine, and dry over magnesium sulfate.

    • Purify by column chromatography to yield 2,6-dichloro-4-iodopyridine.

Step 5: Introduction of the Acetic Acid Moiety
  • Rationale: A palladium-catalyzed cross-coupling reaction is employed to introduce the acetic acid side chain. The higher reactivity of the iodo group at the 4-position allows for selective substitution.

  • Protocol:

    • In a Schlenk flask, combine 2,6-dichloro-4-iodopyridine, a suitable palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) salt (e.g., CuI).

    • Add a solution of a protected form of acetic acid, such as a silyl ketene acetal, in an appropriate solvent like THF.

    • Degas the mixture and heat under an inert atmosphere.

    • After the reaction is complete, quench with an acidic aqueous solution to deprotect the carboxylic acid.

    • Extract the product and purify by chromatography to obtain the (2,6-dichloropyridin-4-YL)acetic acid derivative.

Step 6: Selective Halogen Exchange (Hypothetical)
  • Rationale: A final selective halogen exchange would be necessary to replace one of the chloro groups with an iodo group. This is a challenging step and would require careful optimization of reaction conditions. A potential approach could involve a Finkelstein-type reaction under specific catalytic conditions that favor substitution at the 2-position over the 6-position. Further research and development would be required to establish a reliable protocol for this transformation.

Applications in Drug Discovery and Materials Science

Substituted pyridylacetic acids are prevalent structural motifs in pharmaceuticals and functional materials.[1] The unique substitution pattern of (2-Chloro-6-iodopyridin-4-YL)acetic acid, with three distinct reactive sites, makes it a highly valuable scaffold for the synthesis of complex molecules.

Potential Applications:
  • Medicinal Chemistry: The pyridine core is a key component in numerous FDA-approved drugs. The chloro, iodo, and carboxylic acid functionalities of the title compound can be selectively modified to generate libraries of compounds for screening against various biological targets. The carboxylic acid can be converted to amides, esters, or other functional groups, while the halogenated positions are amenable to a wide range of cross-coupling reactions to introduce diverse substituents.[2]

  • Organic Electronics: Pyridine-based molecules are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The tunable electronic properties of the substituted pyridine ring could be exploited in the design of novel materials with specific photophysical characteristics.

Conclusion

(2-Chloro-6-iodopyridin-4-YL)acetic acid represents a promising, albeit challenging, synthetic target with considerable potential as a versatile building block. The synthetic strategy outlined in this guide, based on established and reliable transformations, provides a clear pathway for its preparation. The differential reactivity of its functional groups opens up a vast chemical space for the development of novel pharmaceuticals and advanced materials. Further research into the selective functionalization of this scaffold is warranted and is expected to yield exciting discoveries in various fields of chemistry.

References

  • (6-Chloro-4-iodopyridin-2-YL)acetic acid. Synblock. [URL: https://www.synblock.com/cas-1393572-08-1.html]
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9618520/]
  • common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid. Benchchem. [URL: https://www.benchchem.com/product/B5839]

Sources

Exploratory

An In-Depth Technical Guide to the Acidity and pKa of (2-Chloro-6-iodopyridin-4-YL)acetic acid and its Analogues

Introduction: The Critical Role of pKa in Drug Development The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profile of a d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] It governs the degree of ionization of a molecule at a given pH, which in turn dictates crucial properties such as solubility, lipophilicity, membrane permeability, and protein binding. For researchers, scientists, and drug development professionals, a thorough understanding of the factors that modulate a molecule's pKa is not merely academic; it is a cornerstone of rational drug design. An ionized molecule may exhibit high aqueous solubility but poor membrane permeability, while its neutral counterpart might readily cross biological membranes but suffer from low solubility. Therefore, the ability to predict and fine-tune the pKa of a lead compound is a critical lever in optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This guide provides an in-depth technical analysis of the acidity of (2-Chloro-6-iodopyridin-4-YL)acetic acid, a substituted heteroaromatic carboxylic acid. By comparing it to a series of structural analogues, we will dissect the electronic and steric contributions of halogen substituents on the pyridine ring to the overall acidity of the molecule. Furthermore, we will provide a robust, field-proven experimental protocol for the precise determination of pKa values, ensuring scientific integrity and reproducibility.

Theoretical Framework: Understanding Substituent Effects on Acidity

The acidity of a carboxylic acid is defined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion relative to the undissociated acid will increase the acidity, resulting in a lower pKa value.[2] For aromatic and heteroaromatic carboxylic acids, the primary modulators of acidity are the electronic effects—inductive and resonance—exerted by substituents on the ring.[3]

The Inductive Effect

The inductive effect is an electronic effect transmitted through sigma (σ) bonds.[4] Electronegative atoms, such as halogens, pull electron density towards themselves, away from the rest of the molecule. When attached to the pyridine ring of a pyridinylacetic acid, an electron-withdrawing substituent helps to delocalize and stabilize the negative charge of the carboxylate anion formed upon deprotonation.[5] This stabilization of the conjugate base shifts the acid-base equilibrium towards dissociation, making the carboxylic acid a stronger acid (i.e., lowering its pKa). The strength of the inductive effect is dependent on the electronegativity of the substituent and its distance from the acidic center; the effect diminishes as the number of bonds between the substituent and the carboxyl group increases.[2] For halogens, the order of electronegativity, and thus the strength of their inductive withdrawal, is F > Cl > Br > I.[4]

The Ortho Effect

Substituents at the positions ortho to the acidic group (in this case, the 2- and 6-positions of the pyridine ring) can exert additional steric and electronic influences collectively known as the "ortho effect." Steric hindrance from a bulky ortho-substituent can force the carboxylic acid group out of the plane of the aromatic ring. This disruption of coplanarity can, in some cases, increase acidity by diminishing resonance interactions between the ring and the undissociated carboxyl group.

Comparative Analysis of Acidity in Substituted Pyridinylacetic Acids

The following table summarizes the predicted pKa trends for the target compound and its analogues. The pKa values are estimates based on the known effects of halogen substituents on the acidity of similar aromatic carboxylic acids.[6]

CompoundStructureKey SubstituentsPredicted pKa RangeRationale
Pyridin-4-ylacetic acidNone (Reference)~4.5 - 5.5Baseline acidity of the parent scaffold.
(2-Chloropyridin-4-yl)acetic acid2-Chloro~3.5 - 4.5The strongly electronegative chloro group exerts a powerful electron-withdrawing inductive effect, stabilizing the carboxylate anion and increasing acidity (lower pKa).[4]
(2-Iodopyridin-4-yl)acetic acid2-Iodo~3.8 - 4.8The iodo group is also inductively electron-withdrawing, but less so than chlorine. Acidity is increased relative to the parent but is expected to be lower than the chloro-analogue.
(2-Chloro-6-iodopyridin-4-YL)acetic acid 2-Chloro, 6-Iodo ~2.5 - 3.5 The additive electron-withdrawing inductive effects of both the chloro and iodo substituents provide the greatest stabilization of the carboxylate anion, resulting in the highest acidity (lowest pKa) in the series.[5]

This predicted trend highlights the power of using halogen substituents to modulate the pKa of a lead compound. The presence of two halogens in the ortho positions to the ring nitrogen in (2-Chloro-6-iodopyridin-4-YL)acetic acid significantly enhances the electron-withdrawing nature of the pyridine ring, making the attached acetic acid moiety substantially more acidic than the unsubstituted parent compound.

Caption: Predicted acidity trend of pyridinylacetic acid analogues.

Experimental Protocol: pKa Determination by Potentiometric Titration

To validate the predicted pKa values and obtain precise experimental data, potentiometric titration is a highly reliable and widely used method. This protocol provides a self-validating system for accurate pKa determination.

I. Principle

A solution of the acidic compound is titrated with a standardized basic solution (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the undissociated acid and its conjugate base are equal.

II. Apparatus and Reagents
  • Apparatus:

    • Calibrated pH meter with a combination glass electrode

    • Automatic titrator or a precision burette (Class A, 25 mL or 50 mL)

    • Magnetic stirrer and stir bar

    • Titration vessel (e.g., 100 mL beaker)

    • Volumetric flasks and pipettes (Class A)

  • Reagents:

    • Compound of interest (e.g., (2-Chloro-6-iodopyridin-4-YL)acetic acid)

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution

    • Potassium Chloride (KCl) for maintaining constant ionic strength

    • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01) for calibration

    • High-purity deionized water, purged with nitrogen to remove dissolved CO2

III. Step-by-Step Methodology
  • pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa.

  • Sample Preparation: a. Accurately weigh a sufficient amount of the sample to prepare a solution with a concentration of approximately 1-10 mM. b. Dissolve the sample in a known volume of deionized water. A small amount of a co-solvent like methanol or DMSO may be used if solubility is low, but its concentration should be kept minimal and consistent across all experiments. c. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M). This minimizes changes in activity coefficients during the titration.

  • Titration Setup: a. Place the titration vessel on the magnetic stirrer and add a stir bar. b. Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the vessel. c. Begin gentle stirring. d. Purge the solution with a gentle stream of nitrogen for 5-10 minutes before and during the titration to prevent the absorption of atmospheric CO2.[7]

  • Titration Procedure: a. Record the initial pH of the solution. b. Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL). c. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. d. Continue the titration well past the equivalence point (the region of the steepest pH change).

  • Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve. b. Determine the equivalence point (V_eq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. c. Calculate the volume at the half-equivalence point (V_½eq = V_eq / 2). d. The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point (V_½eq).

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare Prepare Analyte Solution (with KCl) Calibrate->Prepare Setup Assemble Titration Cell Prepare->Setup Purge Purge with Nitrogen Setup->Purge Titrate Add Titrant in Increments Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Find_Eq Determine Equivalence Point (Veq) (e.g., via 1st Derivative) Plot->Find_Eq Calc_Half_Eq Calculate Half-Equivalence Point (Veq / 2) Find_Eq->Calc_Half_Eq Determine_pKa Find pH at Half-Equivalence Point (pH = pKa) Calc_Half_Eq->Determine_pKa

Caption: Experimental workflow for pKa determination by potentiometric titration.

IV. Alternative Method: UV-Vis Spectrophotometry

For compounds possessing a chromophore near the ionizable center, UV-Vis spectrophotometry offers a sensitive alternative for pKa determination.[8] The method relies on the principle that the protonated (acid) and deprotonated (conjugate base) forms of the molecule have different UV-Vis absorption spectra. By measuring the absorbance of the compound in a series of buffers with varying, precisely known pH values, the pKa can be determined by plotting absorbance at a specific wavelength versus pH and finding the inflection point of the resulting sigmoidal curve.[5][9]

Conclusion

The acidity of (2-Chloro-6-iodopyridin-4-YL)acetic acid is significantly influenced by the electronic properties of its halogen substituents. The strong, additive inductive electron-withdrawal by the chlorine and iodine atoms at the 2- and 6-positions of the pyridine ring serves to stabilize the carboxylate conjugate base, thereby increasing the compound's acidity (lowering its pKa) relative to its less substituted analogues. This structure-acidity relationship demonstrates a key principle in medicinal chemistry: the strategic placement of electron-withdrawing groups is a powerful tool for modulating the pKa of a molecule to optimize its drug-like properties. While theoretical predictions provide invaluable guidance, the precise determination of pKa values through robust experimental methods, such as the potentiometric titration protocol detailed herein, remains the gold standard for generating the accurate data required for successful drug development programs.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Pharmaguideline. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Rebollo, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Molecules, 17(12), 14757-14770. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

  • Van der Veken, P., et al. (2012). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-15. Retrieved from [Link]

  • University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2020, April 13). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: Regioselective Nucleophilic Aromatic Substitution on (2-Chloro-6-iodopyridin-4-YL)acetic acid

An in-depth guide to the regioselective functionalization of (2-Chloro-6-iodopyridin-4-YL)acetic acid via Nucleophilic Aromatic Substitution. This guide provides a comprehensive technical overview and detailed experiment...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the regioselective functionalization of (2-Chloro-6-iodopyridin-4-YL)acetic acid via Nucleophilic Aromatic Substitution.

This guide provides a comprehensive technical overview and detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on (2-Chloro-6-iodopyridin-4-YL)acetic acid. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the principles of regioselectivity and offers robust methodologies for the synthesis of novel pyridine derivatives.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The ability to precisely modify the pyridine ring is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) is a powerful strategy for the functionalization of electron-deficient aromatic systems like pyridine.[1][2]

The substrate, (2-Chloro-6-iodopyridin-4-YL)acetic acid, is a highly versatile building block. It features three key points of chemical diversity:

  • An electron-deficient pyridine ring, activated for nucleophilic attack.

  • Two different halogen atoms (Cl and I) at the activated C2 and C6 positions, allowing for potential regioselective reactions.

  • An acetic acid moiety at the C4 position, which acts as an activating group and provides a handle for further derivatization (e.g., amide coupling).

This document will focus on the principles governing the selective substitution of the chloro or iodo group and provide actionable protocols for displacement with common classes of nucleophiles.

Mechanistic Principles and Regioselectivity

The SNAr reaction on halopyridines proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group.[3][4]

2.1. Positional Activation

In the pyridine ring, the electronegative nitrogen atom withdraws electron density, making the ring susceptible to nucleophilic attack. This effect is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen). For SNAr, attack at the C2 and C4/C6 positions is favored because the negative charge of the resulting intermediate, known as a Meisenheimer complex, can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[5][6] In the case of (2-Chloro-6-iodopyridin-4-YL)acetic acid, both the C2 and C6 positions are highly activated.

2.2. The Role of the Leaving Group: Chloro vs. Iodo

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[6] The reactivity of the leaving group often follows the order F > Cl > Br > I. This is because more electronegative halogens create a more electrophilic carbon center, accelerating the initial nucleophilic attack.

Therefore, for (2-Chloro-6-iodopyridin-4-YL)acetic acid, nucleophilic attack is predicted to occur selectively at the C2 position, leading to the displacement of the chloride ion. The chloro group makes the C2 position more electrophilic and better able to stabilize the transition state of the addition step compared to the iodo group at C6.

2.3. Influence of the Acetic Acid Group

The acetic acid side chain at the C4 position is an electron-withdrawing group, which further enhances the electrophilicity of the entire pyridine ring, particularly at the C2 and C6 positions, thereby facilitating the SNAr reaction. Under the basic conditions often employed for SNAr, this acid will be deprotonated to a carboxylate, which remains an effective activating group.

Caption: SNAr mechanism showing preferential attack at C2.

Experimental Protocols

The following protocols are generalized starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

General Experimental Workflow

reagents 1. Combine Substrate, Nucleophile, & Base in Solvent reaction 2. Heat Reaction (Conventional or Microwave) reagents->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor workup 4. Aqueous Work-up & Extraction monitor->workup purify 5. Purify Crude Product (Column Chromatography) workup->purify char 6. Characterize Product (NMR, MS) purify->char

Sources

Application

Application Note: Strategic Amide Coupling of (2-Chloro-6-iodopyridin-4-yl)acetic Acid

[1] Executive Summary: The "Bifunctional Linchpin" (2-Chloro-6-iodopyridin-4-yl)acetic acid is a high-value scaffold in modern drug discovery.[1] It serves as a bifunctional linchpin : the acetic acid tail provides a fle...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Bifunctional Linchpin"

(2-Chloro-6-iodopyridin-4-yl)acetic acid is a high-value scaffold in modern drug discovery.[1] It serves as a bifunctional linchpin : the acetic acid tail provides a flexible linker for amide coupling, while the halogenated core (2-Cl, 6-I) offers orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, this molecule presents specific synthetic challenges—most notably the risk of thermal decarboxylation characteristic of pyridine-4-acetic acids and the potential for regioselectivity issues during downstream functionalization.[1] This guide provides two validated protocols: a high-throughput method using HATU for discovery libraries, and a scalable, greener method using T3P® (Propylphosphonic anhydride) for process development.

Chemical Assessment & Mechanistic Insights

Before initiating synthesis, researchers must understand the electronic environment of the substrate to avoid common pitfalls.[1]

Structural Analysis[1]
  • Decarboxylation Risk: Pyridine-4-acetic acids are prone to thermal decarboxylation.[1] The mechanism proceeds via a zwitterionic intermediate where the protonated pyridine nitrogen stabilizes the carbanion formed at the

    
    -position.[1] While the electron-withdrawing halogens (Cl, I) reduce the basicity of the pyridine nitrogen (lowering the zwitterion concentration), they also stabilize the resulting carbanion.
    
    • Operational Constraint:Avoid reaction temperatures >60°C. Do not use strong mineral acids during workup.[1]

  • Halogen Orthogonality: The C-I bond is significantly weaker and more reactive than the C-Cl bond.[1] This allows for chemoselective functionalization after the amide bond is formed.[1]

  • Solubility: The di-halogenated core makes the molecule lipophilic.[1] It has poor solubility in water and ether but dissolves well in DMF, DMSO, and moderately in EtOAc/THF.

Reagent Selection Strategy
FeatureHATU (Method A) T3P (Method B)
Primary Use Discovery / Library Synthesis (mg to g)Process / Scale-up (>10 g)
Mechanism Formation of active OAt esterFormation of mixed anhydride
Speed Very Fast (< 2 hours)Moderate (2–12 hours)
Byproducts Tetramethylurea (water-soluble), HOAtWater-soluble phosphonate salts
Purification Often requires HPLC/ColumnAqueous extraction often sufficient
Risk Guanidinylation of amine (if excess used)Low risk of side reactions

Method A: Discovery Scale (HATU Protocol)

Objective: Rapid synthesis of small libraries where yield is prioritized over cost or ease of workup.

Materials
  • Substrate: (2-Chloro-6-iodopyridin-4-yl)acetic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol
  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Pre-activation (Critical): Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes .

    • Why? This ensures the formation of the activated OAt-ester before the amine is introduced, minimizing the risk of the amine reacting directly with HATU to form a guanidinium byproduct [1].[1]

  • Amine Addition: Add the amine (1.1 equiv) and the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][3]

    • Checkpoint: Look for the [M+H]+ peak.[1] If the acid remains, add 0.1 equiv more HATU.[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with saturated

      
       (aq), then water, then brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (typically 0-50% EtOAc in Hexanes/Heptane).[1]

Method B: Process Scale (T3P Protocol)

Objective: Scalable synthesis with simplified workup, avoiding toxic byproducts and chromatography.

Materials
  • Substrate: (2-Chloro-6-iodopyridin-4-yl)acetic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine or DIPEA (3.0 – 4.0 equiv)[1]

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF[1]

Step-by-Step Protocol
  • Slurry Formation: Charge the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and the solvent (EtOAc, 5–10 volumes) into the reactor.

  • Base Addition: Add the base (3.0 equiv) dropwise. The mixture may become homogeneous.[1]

    • Note: T3P requires a base to drive the equilibrium.[1][4] Pyridine is often superior for T3P couplings, but DIPEA is acceptable [2].[1]

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 15 minutes, maintaining temperature

    
    .
    
  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If the reaction is sluggish, heat to 40–50°C. Do not exceed 60°C to prevent decarboxylation.[1]

  • Workup (The "T3P Advantage"):

    • Add water (5 volumes). Stir for 15 minutes.

    • Separate layers.[1] The T3P byproducts are water-soluble.[1][5]

    • Wash organic layer with

      
       (or 
      
      
      
      if product is base-sensitive) to remove unreacted acid.
    • Wash with brine.[1]

    • Concentrate to yield the crude amide, often with

      
       purity.[1]
      

Visualizing the Chemistry

T3P Activation Mechanism

The following diagram illustrates the T3P activation cycle, highlighting the generation of water-soluble byproducts which simplifies purification.

T3P_Mechanism cluster_0 Activation Phase cluster_1 Coupling Phase Acid Carboxylic Acid (Substrate) MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh Base Base (DIPEA/Pyridine) T3P T3P Reagent (Cyclic Anhydride) Product Final Amide Product MixedAnh->Product Byproduct T3P Byproduct (Water Soluble) MixedAnh->Byproduct Amine Amine (Nucleophile)

Caption: T3P mediates coupling via a mixed anhydride intermediate. The phosphorus byproduct is highly water-soluble, facilitating removal via aqueous extraction.[6]

Workflow Decision Tree

Select the appropriate protocol based on your project stage.

Decision_Tree Start Start: Amide Coupling (2-Cl-6-I-Py-4-yl)acetic acid Scale What is the Scale? Start->Scale Small < 1 gram (Discovery) Scale->Small Library/Hit Gen Large > 10 grams (Process) Scale->Large Lead Opt/Dev MethodA Method A: HATU Solvent: DMF Small->MethodA MethodB Method B: T3P Solvent: EtOAc/MeTHF Large->MethodB Purification Purification Required? MethodA->Purification MethodB->Purification ColChrom Flash Chromatography (Required for HATU) Purification->ColChrom High Purity Needed AqWash Aqueous Wash Only (Possible with T3P) Purification->AqWash Standard Purity

Caption: Decision matrix for selecting between HATU (high reliability for small scale) and T3P (scalability and ease of workup).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Decarboxylation Reaction temperature too high.[1]Ensure temp

.[1] Check if exotherm occurred upon T3P addition.
Guanidinium Byproduct Slow activation or excess HATU.[1]Use Method A Step 2 (Pre-activation).[1] Reduce HATU to 1.05 equiv. Switch to T3P.
Incomplete Conversion Steric hindrance or deactivated amine.[1]Increase temperature to 40°C (carefully). Switch solvent to DMF (for T3P) or use microwave irradiation (max 50°C, 10 min).
Hydrolysis of Product Workup too acidic/basic.Keep pH near neutral (pH 6–8) during workup.[1] Avoid strong mineral acids.[1]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][7][8] Organic Process Research & Development, 20(2), 140–177.

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis reagents. Angewandte Chemie International Edition, 19(2), 133-134. (Original description of T3P).
  • Sigma-Aldrich. (2-Chloro-6-iodopyridin-4-yl)acetic acid Product Page.[1] (Note: Verify specific CAS 887580-55-4 or analogues for availability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude (2-Chloro-6-iodopyridin-4-YL)acetic Acid by Column Chromatography

This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development on the purification of crude (2-Chloro-6-iodopyridin-4-YL)acetic acid using column chromatography....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development on the purification of crude (2-Chloro-6-iodopyridin-4-YL)acetic acid using column chromatography. It is designed to offer not just a procedural outline, but a deeper understanding of the principles at play, enabling effective troubleshooting and adaptation of the methodology.

Core Principles: Navigating the Separation of a Polar, Acidic Heterocycle

The successful purification of (2-Chloro-6-iodopyridin-4-YL)acetic acid hinges on understanding its key chemical characteristics: it is a heterocyclic compound containing a basic pyridine nitrogen, an acidic carboxylic acid group, and two halogen substituents. This combination of features presents specific challenges and opportunities in chromatographic separation.

  • Polarity and Acidity : The presence of both a carboxylic acid and a pyridine ring makes the molecule polar. The acidic nature of the carboxylic acid group (and the weakly basic nature of the pyridine nitrogen) dictates that the pH of the mobile phase can significantly influence its retention on a polar stationary phase like silica gel.[1][2]

  • Stationary Phase Selection : For polar compounds, normal-phase chromatography with a polar stationary phase is a common choice.[3] Silica gel is the most widely used stationary phase for this purpose due to its versatility and cost-effectiveness.[4] However, the acidic nature of silica's silanol groups can lead to strong, sometimes irreversible, binding of basic compounds like pyridines, resulting in peak tailing and poor recovery.[2]

  • Mobile Phase Strategy : In normal-phase chromatography, the mobile phase is typically a mixture of non-polar and polar organic solvents.[3] For acidic compounds, the addition of a small amount of a competing acid, such as acetic acid or formic acid, to the mobile phase is crucial.[1][5] This serves two primary purposes:

    • It protonates the silanol groups on the silica surface, reducing their strong interaction with the basic pyridine nitrogen.

    • It suppresses the ionization of the carboxylic acid group of the target compound, rendering it less polar and allowing it to elute more effectively.

Recommended Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the purification of (2-Chloro-6-iodopyridin-4-YL)acetic acid. It is essential to first perform thin-layer chromatography (TLC) to determine the optimal solvent system.

Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Objective : To identify a mobile phase composition that provides good separation between the target compound and impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.[6]

  • Procedure :

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • On a silica gel TLC plate, spot the crude mixture.

    • Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). A starting point could be a 1:1 mixture.

    • To address the acidic nature of the compound, add a small amount (0.5-2%) of acetic acid to the mobile phase.[5]

    • Visualize the spots under a UV lamp (254 nm).

    • Adjust the solvent ratio to achieve the desired Rf value. Increasing the proportion of the polar solvent will increase the Rf values.

Column Preparation (Slurry Packing Method)
  • Objective : To create a homogeneously packed column bed to ensure optimal separation.

  • Procedure :

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • With the column outlet closed, pour the slurry into the column.

    • Gently tap the column to help the silica gel settle and pack evenly.

    • Open the outlet and allow the excess solvent to drain until it is just above the silica bed. Never let the column run dry.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

Sample Loading
  • Objective : To apply the sample to the column in a concentrated band.

  • Procedure :

    • Dissolve the crude (2-Chloro-6-iodopyridin-4-YL)acetic acid in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).

    • Carefully apply the dissolved sample onto the sand layer using a pipette.

    • Allow the sample to adsorb completely onto the silica gel.

Elution and Fraction Collection
  • Objective : To pass the mobile phase through the column to separate the components and collect the purified product in fractions.

  • Procedure :

    • Carefully add the optimized mobile phase (containing acetic acid) to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Collect the eluent in a series of numbered test tubes or flasks (fractions).

    • Monitor the separation by spotting aliquots from the collected fractions onto TLC plates and visualizing under UV light.

    • Combine the fractions containing the pure product.

Product Isolation
  • Objective : To remove the solvent and isolate the purified compound.

  • Procedure :

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The remaining solid or oil is the purified (2-Chloro-6-iodopyridin-4-YL)acetic acid.

    • Assess the purity using analytical techniques such as HPLC, NMR, or mass spectrometry.[7]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of (2-Chloro-6-iodopyridin-4-YL)acetic acid.

Q1: My compound is streaking on the TLC plate and the column. How can I fix this?

A1: Streaking is a common issue with acidic and basic compounds on silica gel.[5]

  • Cause : Strong interactions between your compound and the acidic silanol groups on the silica gel. The carboxylic acid can strongly hydrogen bond, and the pyridine nitrogen can interact with acidic sites.

  • Solution : The most effective solution is to add a small percentage (0.5-2%) of acetic acid to your eluent.[5] This will protonate the silica surface and suppress the ionization of your carboxylic acid, leading to sharper bands. If streaking persists, ensure your sample is not overloaded on the TLC plate or column.

Q2: My compound won't elute from the column, even with a very polar solvent system.

A2: This indicates a very strong interaction with the stationary phase.

  • Cause : The compound may be too polar for normal-phase chromatography on silica gel, or it may be degrading on the acidic silica.

  • Solutions :

    • Increase Mobile Phase Acidity : Gradually increase the percentage of acetic acid in your mobile phase (up to 5%).

    • Switch to a More Polar Solvent : If you are using an ethyl acetate/hexane system, try switching to a dichloromethane/methanol system, which has a different selectivity.

    • Consider an Alternative Stationary Phase :

      • Neutral Alumina : Alumina is a good alternative to silica gel and is available in neutral, acidic, and basic forms.[4] For your compound, neutral alumina would be a good starting point to avoid the strong acidity of silica.

      • Reverse-Phase Chromatography : If your compound is highly polar, reverse-phase chromatography (non-polar stationary phase like C18, and a polar mobile phase like water/acetonitrile) could be a better option.[8]

Q3: I'm seeing poor separation between my product and an impurity.

A3: Achieving good resolution is key to high purity.

  • Cause : The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solutions :

    • Fine-tune the Solvent Ratio : Make small, incremental changes to the polarity of your mobile phase.

    • Try a Different Solvent System : Changing one of the solvents in your mobile phase (e.g., substituting ethyl acetate with acetone or dichloromethane with chloroform) can alter the selectivity and improve separation.[3]

    • Gradient Elution : Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound.

Q4: How do I know if my compound is stable on silica gel?

A4: It's a valid concern, especially with potentially reactive halogenated compounds.

  • Procedure for Stability Check :

    • Spot your crude material on a TLC plate.

    • Note the appearance of the spot under UV light.

    • Let the spotted TLC plate sit for 1-2 hours exposed to air.

    • Re-examine the spot. If new spots have appeared or the original spot has diminished significantly, your compound may be degrading on the silica.

  • Solution : If instability is observed, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography.

Visualizing the Workflow

Caption: A streamlined workflow for the purification of (2-Chloro-6-iodopyridin-4-YL)acetic acid.

Troubleshooting Decision Tree

troubleshooting_tree Start Problem Encountered Streaking Streaking on TLC/Column? Start->Streaking No_Elution Compound Not Eluting? Start->No_Elution Poor_Separation Poor Separation? Start->Poor_Separation Streaking->No_Elution No Add_Acid Add/Increase Acetic Acid (0.5-2%) Streaking->Add_Acid Yes No_Elution->Poor_Separation No Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Fine_Tune_Solvent Fine-Tune Solvent Ratio Poor_Separation->Fine_Tune_Solvent Yes Check_Loading Check Sample Loading Add_Acid->Check_Loading Change_Stationary_Phase Change Stationary Phase (Alumina or C18) Increase_Polarity->Change_Stationary_Phase Change_Solvent_System Try Different Solvent System Fine_Tune_Solvent->Change_Solvent_System Gradient_Elution Use Gradient Elution Change_Solvent_System->Gradient_Elution

Caption: A decision tree for troubleshooting common column chromatography issues.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
TLC Rf of Target Compound 0.2 - 0.4Optimal for good separation on a column.[6]
Acetic Acid in Mobile Phase 0.5 - 2% (v/v)Suppresses silanol interactions and compound ionization.[5]
Silica Gel to Crude Ratio 30:1 to 100:1 (w/w)Depends on the difficulty of the separation.
Sample Concentration for Loading As concentrated as possibleEnsures a narrow starting band for better resolution.

References

  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Orchard Enterprises. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Spectroscopic Analysis of (2-Chloro-6-iodopyridin-4-YL)acetic acid

An In-depth ¹H and ¹³C NMR Spectral Comparison and Analysis Prepared for Researchers, Scientists, and Drug Development Professionals Introduction (2-Chloro-6-iodopyridin-4-YL)acetic acid is a polysubstituted heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth ¹H and ¹³C NMR Spectral Comparison and Analysis

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-6-iodopyridin-4-YL)acetic acid is a polysubstituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its precise molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for unambiguous structure elucidation of such molecules.[1] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (2-Chloro-6-iodopyridin-4-YL)acetic acid. We will dissect the anticipated spectral features, explain the underlying principles of chemical shifts and coupling constants influenced by its unique substitution pattern, and compare its spectral data with structurally related analogues to provide a comprehensive understanding. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel pyridine derivatives.

Molecular Structure and Predicted NMR Features

The structure of (2-Chloro-6-iodopyridin-4-YL)acetic acid presents a fascinating case for NMR analysis. The pyridine ring is symmetrically substituted at the 2 and 6 positions with a chloro and an iodo group, respectively, and bears an acetic acid moiety at the 4-position. This substitution pattern dictates the electronic environment of each nucleus, giving rise to a unique spectral fingerprint.

Caption: Molecular structure of (2-Chloro-6-iodopyridin-4-YL)acetic acid.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the two aromatic protons on the pyridine ring and the methylene protons of the acetic acid group. The carboxylic acid proton is often broad and may exchange with residual water in the solvent, making its observation variable.

Causality Behind Chemical Shifts (δ):
  • Aromatic Protons (H-3 and H-5): The pyridine nitrogen atom and the three substituents (Cl, I, CH₂COOH) are all electron-withdrawing groups. This cumulative effect significantly deshields the remaining ring protons, shifting their signals downfield compared to benzene (δ 7.34 ppm).[2] The two aromatic protons, H-3 and H-5, are chemically equivalent due to the plane of symmetry through the C4-N1 axis. Therefore, they are expected to appear as a single signal. Given the strong deshielding, this signal is predicted to be in the δ 7.5 - 8.0 ppm range.

  • Methylene Protons (H-7): The protons of the -CH₂- group are adjacent to both the electron-withdrawing pyridine ring and the carboxylic acid group. This will shift their signal downfield from a typical alkyl proton. We predict this signal to appear as a singlet in the range of δ 3.7 - 4.2 ppm .

  • Carboxylic Acid Proton: The acidic proton of the -COOH group is highly deshielded and typically appears as a broad singlet at δ 10 - 13 ppm . Its exact position and intensity are highly dependent on the solvent, concentration, and temperature.

Predicted Coupling:

Due to the symmetry, the two aromatic protons (H-3 and H-5) are equivalent and will not show coupling to each other. They will appear as a singlet. The methylene protons (-CH₂) will also appear as a singlet as there are no adjacent protons.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3, H-57.5 - 8.0Singlet (s)2H
H-7 (-CH₂)3.7 - 4.2Singlet (s)2H
-COOH10 - 13Singlet (br)1H

Part 2: Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide critical information about the carbon framework. We expect to see six distinct signals for the six unique carbon atoms in the molecule.

Causality Behind Chemical Shifts (δ):

The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. Electronegative substituents like chlorine cause a downfield shift for the carbon they are attached to, while iodine's effect is more complex due to its polarizability (the "heavy atom effect"), which can induce an upfield shift.[3][4]

  • C-2 and C-6 (Halogen-bearing carbons): The C-2, attached to the highly electronegative chlorine, is expected to be significantly downfield. In contrast, the C-6, bonded to iodine, will be shifted upfield relative to what might be expected based on electronegativity alone. We predict C-2 to be around δ 152-156 ppm and C-6 around δ 115-120 ppm .

  • C-3 and C-5: These carbons are equivalent due to symmetry. They are adjacent to the halogen-substituted carbons and the C-4 carbon. Their chemical shift is expected in the aromatic region, likely around δ 125-130 ppm .

  • C-4: This carbon is attached to the acetic acid group and is situated between two other substituted carbons. Its resonance is predicted to be in the δ 148-152 ppm range.

  • C-7 (-CH₂-): The methylene carbon, being an sp³ hybridized carbon attached to two electron-withdrawing groups, will appear in the δ 40-45 ppm range.

  • C-8 (-COOH): The carbonyl carbon of the carboxylic acid group is characteristically found far downfield, typically in the δ 170-175 ppm range.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-8 (-COOH)170 - 175
C-2 (-Cl)152 - 156
C-4 (-CH₂COOH)148 - 152
C-3, C-5125 - 130
C-6 (-I)115 - 120
C-7 (-CH₂)40 - 45

Part 3: Comparative Spectral Guide

To appreciate the influence of each substituent, we compare the predicted spectrum of our target molecule with known data for simpler, related compounds. This comparison validates our predictions and illustrates the principles of substituent additivity effects.

Comparison Data of Related Pyridine Derivatives
CompoundH-3/H-5 (δ, ppm)H-4 (δ, ppm)-CH₂- (δ, ppm)Reference
2-Chloropyridine~7.32~7.64N/A[5]
2-Iodopyridine~7.25~7.55N/A[6]
4-Pyridineacetic acid HCl~8.06N/A~4.10[7]
(2-Chloro-6-iodopyridin-4-YL)acetic acid (Predicted) 7.5 - 8.0 N/A 3.7 - 4.2 -
  • Analysis: The protons in 4-Pyridineacetic acid are significantly downfield due to the protonation of the nitrogen in the hydrochloride salt form, which strongly deshields the ring.[8] Our target molecule, while having electron-withdrawing groups, lacks this N-protonation (in its free acid form), leading to a predicted chemical shift that is slightly upfield compared to the salt. The presence of halogens at C-2 and C-6 further modifies the electronic environment, resulting in the predicted shift.

Part 4: Experimental Protocol for NMR Data Acquisition

This section outlines a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound.

Caption: Standard workflow for NMR spectral analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of (2-Chloro-6-iodopyridin-4-YL)acetic acid.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds like carboxylic acids and because it will allow for the observation of the acidic -COOH proton.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • The experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.[9]

    • Insert the sample into the spectrometer.

    • Lock the spectrometer field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns, although none are expected for this specific molecule.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., Bruker's zg30).

    • Set a spectral width of approximately 15-20 ppm to ensure all signals, including the carboxylic acid proton, are captured.

    • Acquire 16-32 scans with a relaxation delay (d1) of 2-5 seconds to allow for full magnetization recovery.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual solvent peak of DMSO-d₆ to δ 2.50 ppm.

    • Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., Bruker's zgpg30) to obtain a spectrum with singlets for all carbon atoms.

    • Set a spectral width of approximately 220-240 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C is a low-abundance nucleus.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the spectrum by setting the DMSO-d₆ solvent peak to δ 39.52 ppm.

  • Data Interpretation:

    • Assign the peaks in both spectra based on their chemical shifts, multiplicities (for ¹H), and integrations (for ¹H) as detailed in the analysis sections above.

    • For unambiguous assignment, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to correlate protons with their directly attached carbons and with carbons 2-3 bonds away, respectively.[10]

Conclusion

The ¹H and ¹³C NMR spectra of (2-Chloro-6-iodopyridin-4-YL)acetic acid are highly predictable based on fundamental NMR principles and substituent effect analysis. The anticipated spectra are characterized by a simple ¹H pattern of two singlets in the aromatic and aliphatic regions and a ¹³C spectrum that clearly distinguishes the six unique carbon environments. This guide provides a robust framework for the acquisition and interpretation of this data, empowering researchers to confidently verify the structure and purity of this valuable chemical intermediate.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • Perjessy, A., & Gawinecki, R. (1993). Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines. Spectroscopy Letters, 26(2), 269-281. [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • Martinez-Vargas, A., et al. (2021). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Frontiers in Chemistry, 9, 781827. [Link]

  • Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • Prakash, J., et al. (2012). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 51(12), 6951–6959. [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 743-751. [Link]

  • MDPI. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5304. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Polish Academy of Sciences. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 12, 289-293. [Link]

  • Supporting Information. (n.d.). SI-1: 1H NMR and 13C NMR chemical shifts of N-Oxide products. [Link]

  • YouTube. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • nmr-dataset-predicted. (n.d.). [Link]

  • Supporting Information. (n.d.). Mitsunobu dehydration of N-Boc neomycin B. [Link]

  • NMRDB. (n.d.). Simulate and predict NMR spectra. [Link]

  • ResearchGate. (n.d.). Chemical shift of NMR spectroscopy for a pyridine. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • BMRB. (n.d.). Pyridine at BMRB. [Link]

  • CASPER. (n.d.). Predict NMR Chemical Shifts. [Link]

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Comparative

Biological activity of (2-Chloro-6-iodopyridin-4-YL)acetic acid derivatives versus parent compound

Topic: Biological Activity & Medicinal Chemistry Optimization of (2-Chloro-6-iodopyridin-4-yl)acetic Acid Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Medicinal Chemistry Optimization of (2-Chloro-6-iodopyridin-4-yl)acetic Acid Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

From Building Block to Bioactive Lead

In the realm of medicinal chemistry, (2-Chloro-6-iodopyridin-4-yl)acetic acid (CAS: 258506-66-0) acts less as a final therapeutic and more as a privileged scaffold . Its value lies in its unique "orthogonal reactivity"—the ability to selectively modify specific sites on the ring to tune biological activity.

This guide objectively compares the Parent Scaffold against its Functionalized Derivatives , demonstrating why the parent compound is rarely the endpoint and how strategic derivatization unlocks potent anticancer, anti-inflammatory, and antimicrobial properties.

Executive Summary: Parent vs. Derivatives

The parent compound is a dual-halogenated pyridine with a polar carboxylic acid tail. While it possesses baseline biological activity (primarily weak antimicrobial effects), its true utility is as a divergent intermediate .

FeatureParent Compound (2-Chloro-6-iodopyridin-4-yl)acetic acidOptimized Derivatives (Biaryl amides, Heterocyclic fusions)
Primary Role Synthetic Intermediate / ScaffoldPotent Therapeutic Agent
Biological Potency Low to Moderate (µM range)High (nM range possible)
Selectivity Poor (Reactive halogens = promiscuity)High (Target-specific interactions)
Solubility (LogP) Low (Polar acid + Lipophilic ring clash)Tunable (via ester/amide capping)
Metabolic Stability Low (Susceptible to Phase II conjugation)High (Blocked metabolic soft spots)
Structure-Activity Relationship (SAR) Analysis

The biological activity of this series is governed by three distinct zones on the molecule. Understanding these zones is critical for rational drug design.

Zone A: The Iodine "Anchor" (C-6 Position)
  • Parent: The iodine atom is highly reactive and lipophilic. In the parent form, it contributes to non-specific hydrophobic binding but poses a toxicity risk due to potential dehalogenation.

  • Derivatives: This is the primary site for Suzuki-Miyaura cross-coupling . Replacing the iodine with aryl or heteroaryl rings (e.g., phenyl, pyrazole) drastically expands the hydrophobic surface area, often increasing potency against kinase targets or amyloid aggregation.

Zone B: The Chlorine "Director" (C-2 Position)
  • Parent: The chlorine atom is less reactive than iodine, providing stability to the core. It modulates the pKa of the pyridine nitrogen.

  • Derivatives: Often left intact to maintain lipophilicity or substituted after the iodine position is functionalized (e.g., via nucleophilic aromatic substitution) to introduce solubility-enhancing amines.

Zone C: The Acetic Acid Tail (C-4 Position)
  • Parent: The free carboxylic acid is ionized at physiological pH, limiting passive membrane permeability (low bioavailability). It can bind non-specifically to metal centers in enzymes.

  • Derivatives: Conversion to amides or esters improves cell permeability. Bioisosteric replacement (e.g., with a tetrazole) can maintain potency while improving metabolic stability.

Comparative Biological Performance
Case Study A: Antimicrobial & Antitubercular Activity
  • Parent Compound: Exhibits weak inhibitory activity against M. tuberculosis (MIC > 50 µg/mL) due to poor penetration of the mycobacterial cell wall.

  • Derivatives (Thiosemicarbazones): Condensation of the acid/ester derivatives with thiosemicarbazide yields compounds with MIC values as low as 0.5–2 µg/mL .

    • Mechanism: The derivative chelates transition metals (Fe, Cu) essential for bacterial respiration, a mechanism unavailable to the simple parent acid.

Case Study B: Anticancer (Microtubule Destabilization)
  • Parent Compound: Negligible cytotoxicity against HeLa or MDA-MB-231 cell lines.

  • Derivatives (Pyridine-Bridged Combretastatin Analogs): Coupling a trimethoxyphenyl ring at the 6-position (replacing Iodine) creates a structural mimic of Combretastatin A4.

    • Performance: These derivatives show IC50 values in the low nanomolar range (3–70 nM) , disrupting microtubule formation during mitosis.

Experimental Protocols (Self-Validating)

To transition from the parent scaffold to active derivatives, precise chemoselective control is required. The following protocol ensures the Iodine is coupled without affecting the Chlorine.

Protocol: Chemoselective Suzuki-Miyaura Coupling (Site-Selective)
  • Objective: Functionalize C-6 (Iodo) while retaining C-2 (Chloro) for later modification.

  • Validation: The persistence of the Chlorine atom is verified by the characteristic isotopic pattern in Mass Spectrometry (3:1 ratio for M:M+2).

Reagents:

  • Substrate: (2-Chloro-6-iodopyridin-4-yl)acetic acid methyl ester (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: DME/Ethanol (2:1)

Step-by-Step Workflow:

  • Protection: First, convert the parent acid to a methyl ester (MeOH, H2SO4 cat., reflux 2h) to prevent catalyst poisoning by the free acid.

  • Degassing: Dissolve the ester in DME/Ethanol. Sparge with Argon for 15 minutes. Critical Step: Oxygen ruins the Pd(0) catalyst.

  • Coupling: Add Pd(PPh3)4 and the boronic acid. Heat to 60°C (not reflux).

    • Control Note: Keeping the temperature at 60°C ensures reaction only occurs at the C-I bond. The C-Cl bond requires temperatures >90°C or specialized ligands (e.g., XPhos).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • QC Check: 1H NMR should show the disappearance of the C-6 proton shift and appearance of aromatic protons. MS should show the mass of the coupled product with a single Chlorine isotope pattern.

Visualizing the Optimization Logic

The following diagram illustrates the "Divergent Synthesis" strategy, showing how the parent compound is transformed into two distinct classes of bioactive molecules.

G cluster_legend Optimization Pathways Parent (2-Chloro-6-iodopyridin-4-yl) acetic acid (Parent Scaffold) Step1 Esterification (Protection) Parent->Step1 MeOH, H+ PathB Path B: Amidation (Acid Activation) Parent->PathB R-NH2, EDC/HOBt Intermediate Methyl Ester Intermediate Step1->Intermediate PathA Path A: C-6 Coupling (Suzuki @ 60°C) Intermediate->PathA Ar-B(OH)2, Pd(0) ProdA Biaryl Derivative (Anticancer/Microtubule) PathA->ProdA Target: Tubulin ProdB Amide Derivative (Anti-inflammatory/COX) PathB->ProdB Target: COX-2

Caption: Divergent synthesis pathways converting the parent scaffold into targeted therapeutic classes.

References
  • BenchChem. (2025).[1][2] The Reactive Nature of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Technical Guide for Researchers. Retrieved from

  • Wang, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. Retrieved from

  • Krystof, V., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Chloro-6-iodo-pyridine (AldrichCPR). Retrieved from

  • Goble, S. D., et al. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Pharmaceuticals.[3][4][5][6][7][8] Retrieved from

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (2-Chloro-6-iodopyridin-4-YL)acetic acid

This guide provides essential safety and handling protocols for (2-Chloro-6-iodopyridin-4-YL)acetic acid, a halogenated pyridine derivative. As a compound with multiple functional groups, a comprehensive understanding of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for (2-Chloro-6-iodopyridin-4-YL)acetic acid, a halogenated pyridine derivative. As a compound with multiple functional groups, a comprehensive understanding of its potential hazards is critical for ensuring laboratory safety. This document synthesizes data from related chemical classes to establish a robust framework for personal protection, operational procedure, and waste disposal.

Hazard Analysis: A Multifaceted Profile

(2-Chloro-6-iodopyridin-4-YL)acetic acid does not have extensive, publicly available hazard data. Therefore, a conservative approach based on its structural components—a halogenated pyridine and a carboxylic acid—is necessary.

  • Corrosivity (Acetic Acid Moiety) : The carboxylic acid group renders the compound acidic and potentially corrosive. Similar to other acidic compounds, it is expected to cause skin and serious eye irritation or damage upon contact.[1][2][3] Corrosive materials can cause the destruction of tissue through chemical action at the point of contact.[4]

  • Toxicity (Halogenated Pyridine Core) : Halogenated organic compounds can be toxic upon inhalation and ingestion.[5] Pyridine and its derivatives can also present specific health hazards, necessitating careful handling to avoid exposure.[6]

  • Physical Form : Assuming the compound is a solid powder, it poses an inhalation risk.[2] Handling procedures must aim to prevent the generation and inhalation of dust.

The Essential PPE Ensemble: Your Primary Line of Defense

Given the compound's corrosive and potentially toxic nature, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory. All operations involving this compound must be conducted within a certified chemical fume hood.[7][8]

PPE ComponentSpecificationRationale
Eye & Face Protection Chemical splash goggles AND a full-face shield.Standard safety glasses are insufficient.[9] Goggles provide a seal against dust and splashes, while the face shield offers a secondary barrier for the entire face from corrosive splashes.[10]
Hand Protection Double-gloving: Butyl rubber or Polyvinyl Alcohol (PVA) outer gloves with nitrile inner gloves.Nitrile gloves alone are not recommended for extended contact with pyridine-like chemicals.[6] Butyl rubber or PVA offers superior resistance to halogenated and aromatic solvents.[11] Double-gloving provides protection in case the outer glove is breached.
Body Protection A fully-buttoned, long-sleeved laboratory coat and a chemical-resistant apron (e.g., neoprene or rubber).[7]The lab coat provides a primary barrier. The apron is crucial when handling larger quantities or during procedures with a high splash potential, offering enhanced protection against corrosive liquids.[4]
Respiratory Protection Not required if all work is performed within a certified chemical fume hood.The fume hood serves as the primary engineering control to prevent inhalation of dust or vapors.[8] A respirator may be needed for large spills or if work outside a fume hood is unavoidable.[6]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects. Porous shoes can absorb and retain chemical spills, leading to prolonged skin contact.

Procedural Guidance: From Donning to Disposal

Adherence to strict protocols is paramount for safety. The following step-by-step procedures provide a self-validating system for safe handling.

PPE Donning & Doffing Protocol

Donning (Putting On) Sequence:

  • Footwear Check: Confirm closed-toe shoes are worn.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Apron: Secure the chemical-resistant apron over the lab coat.

  • Outer Gloves: Don the second, chemical-resistant (butyl rubber/PVA) gloves. Ensure the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.

  • Eye & Face Protection: Put on chemical splash goggles first, then the face shield.

Doffing (Taking Off) Sequence:

  • Initial Decontamination: While still wearing all PPE, gently wipe down the apron and outer gloves with a damp cloth if visibly contaminated.

  • Apron Removal: Unfasten and remove the apron, folding the contaminated side inward.

  • Outer Gloves Removal: Remove the outer gloves, peeling them off without touching the outside surface with your bare hands.

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the sides or strap.

  • Lab Coat Removal: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any contamination.

  • Inner Gloves Removal: Remove the final pair of nitrile gloves, again without touching the outer surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[8]

Risk-Based PPE Selection Workflow

The required level of PPE can be adjusted based on the scale and nature of the work. The following diagram illustrates this decision-making process.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_tasks Task Execution cluster_ppe Required PPE Ensemble A Consult Safety Data Sheet (SDS) for related compounds B Assess Task Scale & Hazard (e.g., weighing vs. reaction) A->B C Low-Exposure Task (e.g., Weighing <1g in hood) B->C Low Risk D High-Exposure Task (e.g., Large-scale solution prep, Spill cleanup) B->D High Risk E Standard PPE - Double Gloves (Nitrile/Butyl) - Lab Coat - Splash Goggles C->E F Enhanced PPE - Standard PPE + - Face Shield - Chemical Apron D->F

Caption: Risk-based workflow for selecting appropriate PPE.

Emergency Response Plan

Skin Contact:

  • Immediately go to the nearest safety shower or drench hose.[12]

  • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[2][13]

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[14]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air immediately.[14]

  • If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.

  • Seek immediate medical attention.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

  • Protect: If the spill is small and you are trained to handle it, don additional PPE, including a respirator if necessary.[6]

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pads). Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Decontamination & Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety. As a halogenated organic acid, this compound requires a specific waste stream.

  • Waste Segregation: All materials contaminated with (2-Chloro-6-iodopyridin-4-YL)acetic acid must be disposed of in a designated "Halogenated Organic Waste" container.[5][15] Do not mix this waste with non-halogenated solvents.[16][17]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste: Halogenated Organic Solids" or "Hazardous Waste: Halogenated Organic Liquids" and list the full chemical name.[15] The container must be kept closed except when adding waste.[15][17]

  • Disposal of PPE: All disposable PPE (gloves, aprons) used when handling the compound should be placed in the solid halogenated waste stream.

  • Neutralization: Do not attempt to neutralize the acidic waste with a base in the waste container, as this can generate heat and unknown byproducts. Small amounts of acidic solutions can be neutralized as a separate procedure before disposal, following institutional safety guidelines.[7]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle (2-Chloro-6-iodopyridin-4-YL)acetic acid, ensuring both personal well-being and the integrity of their work.

References

  • Science Equip. (2024, February 28). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Available at: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • University of Toronto. 10.7 Handling Procedures for Corrosive Materials. Available at: [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]

  • McMaster University. (2018, March 15). Standard Operating Procedure (SOP) Handling Concentrated Acids. Available at: [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available at: [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. Available at: [Link]

  • University of Arizona. (2015, July 17). Corrosives Hazard Class Standard Operating Procedure. Available at: [Link]

  • University of Utah. ACID HANDLING Standard Operating Procedure. Available at: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Available at: [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Available at: [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Available at: [Link]

  • University of Wisconsin-Madison. (2021, September 23). Safety Data Sheet - Acetic acid. Available at: [Link]

  • Merck Millipore. (2025, April 22). SAFETY DATA SHEET. Available at: [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • Merck Millipore. (2024, October 9). SAFETY DATA SHEET. Available at: [Link]

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